molecular formula C8H9N3 B8073634 2-(3,4-diaminophenyl)acetonitrile

2-(3,4-diaminophenyl)acetonitrile

Cat. No.: B8073634
M. Wt: 147.18 g/mol
InChI Key: SDYBYNIJLWRVTP-UHFFFAOYSA-N
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Description

2-(3,4-Diaminophenyl)acetonitrile is an aromatic nitrile derivative featuring two amine groups (-NH₂) at the 3- and 4-positions of the phenyl ring. Its molecular formula is C₈H₉N₃ (molecular weight: 147.18 g/mol). This compound is notable for its electron-rich aromatic system due to the electron-donating diamino substituents, which enhance its reactivity in condensation and cyclization reactions . Key applications include:

  • Fluorescent probe synthesis: The 3,4-diaminophenyl moiety is integrated into amphiphilic fluorophores like DSDMHDAB, used for detecting nitric oxide (NO) in cellular studies .
  • Aldo-imidazole derivatives: It serves as a precursor in saccharide labeling via iodine-catalyzed oxidative reactions, enabling enhanced MALDI–MS signal detection .

Properties

IUPAC Name

2-(3,4-diaminophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYBYNIJLWRVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3,4-diaminophenyl)acetonitrile can be synthesized through several methods. One common approach involves the nitration of 2,4-dinitroaniline followed by reduction. The nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids. The resulting 2,4-dinitroaniline is then reduced using hydrogen sulfide in the presence of ammonium hydroxide to yield 1,2-diamino-4-nitrobenzene . The nitro group is subsequently converted to a cyanomethyl group through a Sandmeyer reaction, involving the use of copper(I) cyanide.

Industrial Production Methods: Industrial production of 1,2-diamino-4-cyanomethylbenzene often involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization and distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-diaminophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate.

    Reduction: The cyanomethyl group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1,2-Dinitro-4-cyanomethylbenzene.

    Reduction: 1,2-Diamino-4-aminomethylbenzene.

    Substitution: Halogenated or sulfonated derivatives of 1,2-diamino-4-cyanomethylbenzene.

Scientific Research Applications

Chemistry: 2-(3,4-diaminophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers

Biology and Medicine: In biological research, 1,2-diamino-4-cyanomethylbenzene is used as a building block for the synthesis of bioactive molecules, such as enzyme inhibitors and receptor agonists. Its derivatives have shown potential in the development of pharmaceuticals for treating various diseases .

Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its ability to undergo various chemical modifications makes it valuable in the development of materials with specific properties, such as thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 1,2-diamino-4-cyanomethylbenzene and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyanomethyl group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
2-(3,4-Diaminophenyl)acetonitrile C₈H₉N₃ 147.18 -NH₂ (3,4-positions) Fluorescent probes, saccharide labeling
2-[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile C₁₀H₁₁NO₄S 241.27 -OCH₃ (3,4-positions), -SO₂- Unspecified in evidence; likely sulfonation intermediate
(3,4-Diaminophenyl)(4-fluorophenyl)methanone C₁₃H₁₁FN₂O 242.24 -NH₂ (3,4-positions), -CO- Pharmaceutical intermediate (via catalytic hydrogenation)

Key Observations :

  • Electron-donating vs. withdrawing groups: The diamino groups in this compound accelerate oxidative condensation reactions compared to electron-withdrawing substituents (e.g., -NO₂ in 4-nitro-1,2-benzenediamine) .
  • Functional group diversity : Sulfonyl and ketone groups in analogs (Table 1) alter solubility and reactivity. For instance, the sulfonyl group in 2-[(3,4-dimethoxyphenyl)sulfonyl]acetonitrile increases molecular weight and polarity compared to the parent acetonitrile .

Reactivity in Condensation Reactions

Table 2: Reaction Rate and Substituent Effects
Compound Substituent Type Reaction Temperature Application Context Reference
This compound Electron-donating (-NH₂) Room temperature Aldo-imidazole synthesis
4-Nitro-1,2-benzenediamine Electron-withdrawing (-NO₂) Elevated temperature Limited reactivity in condensations

Insights :

  • The electron-donating diamino groups in this compound facilitate room-temperature reactions with saccharides, whereas electron-withdrawing groups require elevated temperatures .
  • This reactivity profile makes the compound advantageous for synthesizing bioactive imidazole derivatives under mild conditions.

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